
1,2-Propanediol, 3-(1-hydroxycyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C9H18O3. It is a derivative of propanediol, featuring a cyclohexyl group with a hydroxyl substituent. This compound is part of the glycol family, which are alcohols containing two hydroxyl groups on adjacent carbon atoms .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- can be synthesized through the catalytic hydrogenolysis of glycerol. This process involves the use of transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver. The reaction typically occurs under mild conditions, with high selectivity and yield .
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- often involves the hydrogenolysis of glycerol, a byproduct of biodiesel production. This method is favored due to the availability and low cost of glycerol. The process can be optimized by using various catalysts and reaction conditions to achieve high efficiency and yield .
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
科学的研究の応用
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a solvent for drug delivery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
類似化合物との比較
Similar Compounds
1,2-Propanediol (Propylene Glycol): A common glycol with similar physical properties but different physiological effects.
1,3-Propanediol: Another glycol with distinct chemical properties and applications.
Ethylene Glycol: A widely used glycol with different toxicity and industrial applications
Uniqueness
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other glycols and influences its reactivity and applications .
特性
CAS番号 |
55862-21-0 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-(1-hydroxycyclohexyl)propane-1,2-diol |
InChI |
InChI=1S/C9H18O3/c10-7-8(11)6-9(12)4-2-1-3-5-9/h8,10-12H,1-7H2 |
InChIキー |
NOMUXHLRNRYULD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


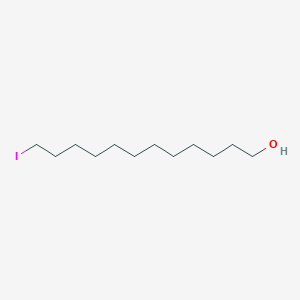
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
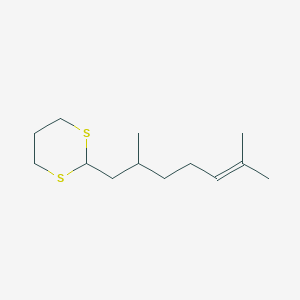
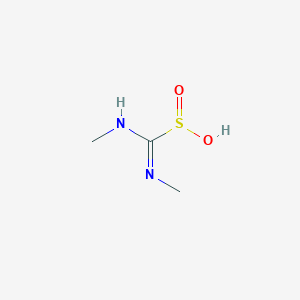
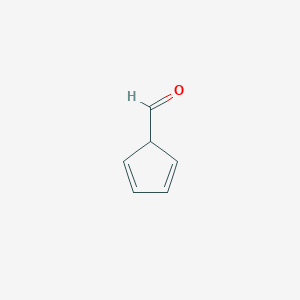
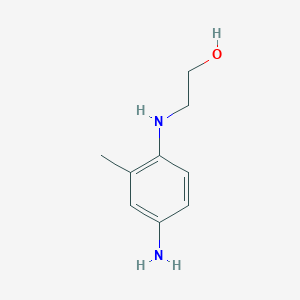
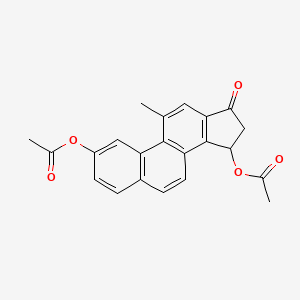
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
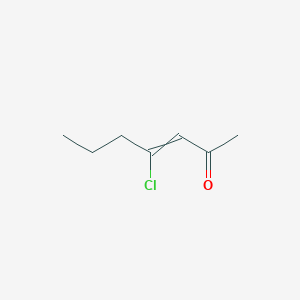
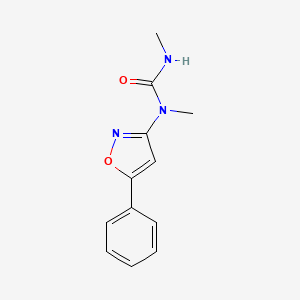
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
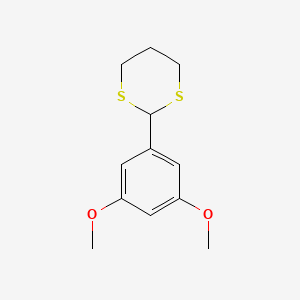
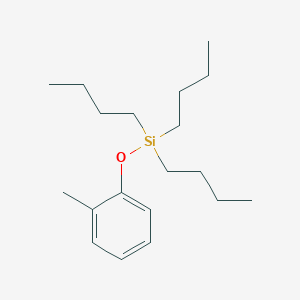
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
